molecular formula Na2O6S2 B1216787 Sodium dithionate CAS No. 7631-94-9

Sodium dithionate

Cat. No. B1216787
CAS RN: 7631-94-9
M. Wt: 206.11 g/mol
InChI Key: CSMWJXBSXGUPGY-UHFFFAOYSA-L
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Description

Sodium dithionate is a white powder used as a reductant and a bleaching agent. It is also used to reduce the nitro group to an amino group in organic reactions .


Synthesis Analysis

This compound is produced industrially by the reduction of sulfur dioxide . The route using zinc powder is a two-step process . This compound can also be synthesized and characterized by complementary solid-state analyses .


Molecular Structure Analysis

The structure of this compound has been examined by Raman spectroscopy and single-crystal X-ray diffraction . The dithionite dianion has C2 symmetry, with almost eclipsed with a 16° O-S-S-O torsional angle .


Chemical Reactions Analysis

This compound is produced by the oxidation of sodium bisulfite by manganese dioxide . It can also be prepared by the oxidation of sodium sulfite by the silver (I) cation .


Physical And Chemical Properties Analysis

This compound is a very stable compound which is not oxidized by permanganate, dichromate or bromine . It is a white to grayish crystalline powder with a faint sulfur odor .

Scientific Research Applications

Thermal Decomposition Studies

  • Thermal Decomposition Analysis : Sodium dithionate has been studied for its thermal decomposition properties. For instance, its decomposition in air and vacuum conditions was examined, revealing higher activation energies in air compared to vacuum conditions, and the production of sulfur oxide as a common decomposition product (Papazian, Pizzolato & Peng, 1972).

  • Kinetics of Thermal Decomposition : Another study focused on the kinetic behavior of this compound's thermal decomposition to sulfate, utilizing Raman spectroscopy to follow the process. This study emphasized the first-order kinetics in the decomposition of this compound (Cleaver & Davies, 1980).

Environmental Applications

  • Wastewater Treatment : this compound has been employed in the wet oxidation treatment of wastewater from sulfur oxide removal facilities. It showed effective results in the rapid decomposition of dithionate solution at elevated temperatures, suggesting its usefulness in wastewater management (Yoshida, Ohta, Sugimoto, Banno & Hasegawa, 1986).

Spectroscopy and Crystal Studies

  • Electron Spin Resonance Spectroscopy : this compound has been examined in electron spin resonance studies, where exposure to gamma rays produced a center with hyperfine coupling, indicating its potential in advanced spectroscopic applications (Symons, 1979).

  • Crystallization Processes : Its role as a habit modifier in crystallization processes has been highlighted. This compound was used to regulate the flow rate of a habit modifier stream to maintain a desired crystal habit, demonstrating its utility in crystal growth and modification studies (Patience & Rawlings, 2001).

Mechanism of Action

The mechanism for the reduction of a substituted pyridine with sodium dithionite involves the initial formation of a sodium sulfinate intermediate . This intermediate is stable under basic conditions and has the potential to be isolated under such conditions .

Safety and Hazards

Sodium dithionate is a combustible solid which slowly decomposes when in contact with water or water vapor . It spontaneously heats on contact with air and moisture . This heat may be sufficient to ignite surrounding combustible materials .

Future Directions

Sodium dithionate is an important compound for inorganic chemistry . It is also known under names dithis compound, sodium hyposulfate, and sodium metabisulfate . The sulfur can be considered to be in its +5 oxidation state . It should not be confused with sodium dithionite, Na2S2O4, which is a very different compound, and is a powerful reducing agent with many uses in chemistry and biochemistry .

properties

InChI

InChI=1S/2Na.H2O6S2/c;;1-7(2,3)8(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMWJXBSXGUPGY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14970-71-9 (Parent)
Record name Sodium dithionate
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DSSTOX Substance ID

DTXSID70227181
Record name Sodium dithionate
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Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dihydrate: Colorless solid; [Merck Index] Solid; [MP Biomedicals MSDS]
Record name Sodium dithionate
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CAS RN

7631-94-9
Record name Sodium dithionate
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Record name Sodium dithionate
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Record name Sodium dithionate
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Record name SODIUM DITHIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium dithionate

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